molecular formula C18H20BrN5 B15190554 (5R,8S,10R)-2-Bromo-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline CAS No. 162070-39-5

(5R,8S,10R)-2-Bromo-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline

Cat. No.: B15190554
CAS No.: 162070-39-5
M. Wt: 386.3 g/mol
InChI Key: OIEOLSGTSYIVSE-VKCPWKDNSA-N
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Description

(5R,8S,10R)-2-Bromo-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals for their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,8S,10R)-2-Bromo-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline typically involves multi-step organic reactions. The starting material is usually an ergoline derivative, which undergoes bromination, methylation, and triazole substitution under controlled conditions. Common reagents include bromine, methyl iodide, and 1,2,4-triazole, with catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

Chemistry

The compound is used as a precursor in the synthesis of more complex ergoline derivatives, which are studied for their unique chemical properties.

Biology

In biological research, it is used to study receptor binding and signal transduction pathways due to its structural similarity to neurotransmitters.

Medicine

Pharmaceutical applications include its use as a template for developing drugs targeting neurological disorders, such as Parkinson’s disease and migraines.

Industry

In the industrial sector, it might be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as dopamine and serotonin receptors. It binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. The exact pathways involved depend on the specific ergoline derivative and its target receptors.

Comparison with Similar Compounds

Similar Compounds

    Lysergic acid diethylamide (LSD): Known for its psychoactive properties.

    Ergotamine: Used in the treatment of migraines.

    Bromocriptine: Used to treat Parkinson’s disease and hyperprolactinemia.

Uniqueness

(5R,8S,10R)-2-Bromo-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other ergoline derivatives.

Properties

CAS No.

162070-39-5

Molecular Formula

C18H20BrN5

Molecular Weight

386.3 g/mol

IUPAC Name

(6aR,9S)-5-bromo-7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C18H20BrN5/c1-23-7-11(8-24-10-20-9-21-24)5-13-12-3-2-4-15-17(12)14(6-16(13)23)18(19)22-15/h2-4,9-11,13,16,22H,5-8H2,1H3/t11-,13?,16+/m0/s1

InChI Key

OIEOLSGTSYIVSE-VKCPWKDNSA-N

Isomeric SMILES

CN1C[C@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)CN5C=NC=N5

Canonical SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=NC=N5

Origin of Product

United States

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